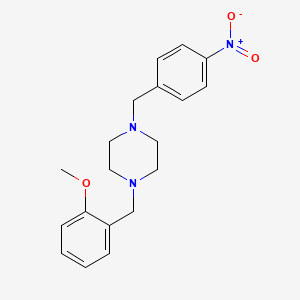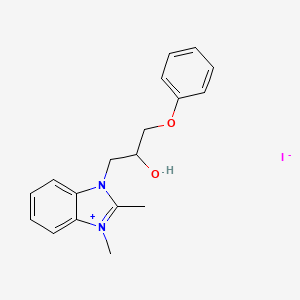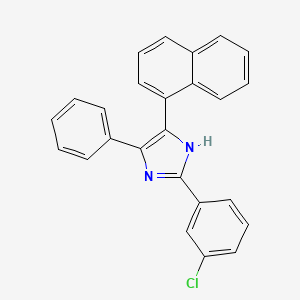
4-chloro-N'-(1,3-dimethylbutylidene)-2-hydroxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N'-(1,3-dimethylbutylidene)-2-hydroxybenzohydrazide, also known as CDBH, is a chemical compound that has gained significant attention in scientific research. It is a derivative of the hydrazide family and has been synthesized using various methods. The compound has been found to have potential applications in various fields, including pharmaceuticals, agriculture, and material sciences.
Mechanism of Action
The mechanism of action of 4-chloro-N'-(1,3-dimethylbutylidene)-2-hydroxybenzohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, that are involved in the inflammatory response. It is also believed to act by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
4-chloro-N'-(1,3-dimethylbutylidene)-2-hydroxybenzohydrazide has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have antitumor properties, inhibiting the growth of cancer cells. In animal studies, 4-chloro-N'-(1,3-dimethylbutylidene)-2-hydroxybenzohydrazide has been found to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
4-chloro-N'-(1,3-dimethylbutylidene)-2-hydroxybenzohydrazide has several advantages for use in lab experiments. It is easily synthesized and purified, making it readily available for research. It also has a wide range of potential applications, making it useful for various fields of study. However, there are also limitations to its use. Its mechanism of action is not fully understood, and its potential side effects are not well documented.
Future Directions
There are several future directions for research on 4-chloro-N'-(1,3-dimethylbutylidene)-2-hydroxybenzohydrazide. In pharmaceuticals, further studies could be conducted to explore its potential as an anti-inflammatory and analgesic agent. In agriculture, studies could be conducted to determine its efficacy as a herbicide and insecticide. In material sciences, further research could be conducted to explore its potential as a corrosion inhibitor. Additionally, further studies could be conducted to better understand its mechanism of action and potential side effects.
Synthesis Methods
4-chloro-N'-(1,3-dimethylbutylidene)-2-hydroxybenzohydrazide can be synthesized using various methods, including the reaction of 4-chloro-2-hydroxybenzohydrazide with 1,3-dimethylbutylidene malonate. The reaction is carried out under reflux in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified through recrystallization.
Scientific Research Applications
4-chloro-N'-(1,3-dimethylbutylidene)-2-hydroxybenzohydrazide has been extensively studied for its potential applications in various fields. In pharmaceuticals, it has been found to have antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use as an anti-inflammatory agent. In agriculture, 4-chloro-N'-(1,3-dimethylbutylidene)-2-hydroxybenzohydrazide has been found to have herbicidal and insecticidal properties. In material sciences, it has been studied for its potential use as a corrosion inhibitor.
properties
IUPAC Name |
4-chloro-2-hydroxy-N-(4-methylpentan-2-ylideneamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-8(2)6-9(3)15-16-13(18)11-5-4-10(14)7-12(11)17/h4-5,7-8,17H,6H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJSPAWHPVBTMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NNC(=O)C1=C(C=C(C=C1)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5193814.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5193821.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-nitro-2,1,3-benzoxadiazol-5-amine](/img/structure/B5193825.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-3-nitrobenzenesulfonamide](/img/structure/B5193841.png)
![dimethyl 5-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}isophthalate](/img/structure/B5193842.png)
![4-[5-(5-chloro-2-methoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5193850.png)



![methyl N-{[2-(5-methyl-2-thienyl)-1-azepanyl]carbonyl}glycinate](/img/structure/B5193871.png)
![4-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5193877.png)
![2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5193881.png)
![3-allyl-5-{3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5193896.png)
